Patented Scaffold Specificity for P2X3 Antagonists vs. Other Cyclopropyl Isomers
The 7-cyclopropyl substitution pattern on the benzo[b]thiophene scaffold is explicitly claimed in patent US10183938 for generating potent P2X3 and P2X2/3 receptor antagonists. The specific compound (R)-7-cyclopropyl-N-(1'-azaspiro[cyclopropane-1,2'-bicyclo[2.2.2]octan]-3'-yl)benzo[b]thiophene-2-carboxamide, synthesized from 7-cyclopropylbenzo[b]thiophene-2-carboxylic acid (the hydrolyzed form of the target methyl ester), demonstrates high-affinity binding [1]. This contrasts with 5- and 6-cyclopropyl benzo[b]thiophene-2-carboxylate isomers (CAS 1954361-46-6 and 1954361-44-4), for which no comparable patent-protected biological activity is reported, highlighting the critical nature of the 7-position for the desired therapeutic interaction.
| Evidence Dimension | Patented Biological Activity (P2X3 Antagonism) |
|---|---|
| Target Compound Data | Key intermediate for a high-affinity P2X3 antagonist (affinity data available on BindingDB BDBM322406) |
| Comparator Or Baseline | 5-cyclopropyl isomer (CAS 1954361-46-6) and 6-cyclopropyl isomer (CAS 1954361-44-4) |
| Quantified Difference | Activity is specifically reported for the 7-cyclopropyl scaffold; no equivalent P2X3 antagonist activity is claimed or reported for the 5- or 6-cyclopropyl isomers. |
| Conditions | Analysis of patent claims and associated binding assay data for P2X3 receptor ligands. |
Why This Matters
For procurement in a drug discovery program targeting P2X3, this specific isomer is the only one proven to lead to the patented pharmacophore, making it an irreplaceable starting material.
- [1] US10183938B2. (R)-7-cyclopropyl-N-(1'-azaspiro[cyclopropane-1,2'-bicyclo[2.2.2]octan]-3'-yl)benzo[b]thiophene-2-carboxamide. BindingDB BDBM322406. View Source
